![molecular formula C6H4Cl2F3N3OS B12327645 Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
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Overview
Description
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is a complex organic compound characterized by the presence of dichloro, trifluoromethyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Antiviral Activity
Research has shown that compounds containing thiadiazole moieties exhibit significant antiviral properties. For example, derivatives of thiadiazole have been tested for their efficacy against viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). In a study focusing on thiadiazole derivatives, one compound demonstrated an EC50 value of 0.96 μg/mL against DENV, indicating potent antiviral activity . The presence of halogen substituents in Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is believed to enhance its bioactivity.
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial effects. A study highlighted that certain thiadiazole compounds exhibited high potency against various bacterial strains, suggesting potential applications in developing new antibiotics . The unique structure of Acetamide allows it to interact with microbial targets effectively.
Pesticidal Activity
Acetamide derivatives are being explored for their potential as pesticides. The incorporation of trifluoromethyl groups is known to increase lipophilicity and bioactivity, which can enhance the efficacy of agrochemicals. Research indicates that compounds with similar structures have demonstrated effective insecticidal and fungicidal properties.
Herbicidal Activity
The compound's ability to inhibit specific enzymes in plants makes it a candidate for herbicidal applications. Studies have shown that thiadiazole derivatives can disrupt metabolic pathways in weeds, leading to their death while sparing crops . This selectivity is crucial for developing effective herbicides.
Data Table: Comparison of Thiadiazole Derivatives
Compound Name | Structure Features | Unique Properties | Biological Activity |
---|---|---|---|
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- | Thiadiazole ring with dichloro and trifluoromethyl groups | Enhanced reactivity and bioactivity | Antiviral and antimicrobial |
Thiadiazole Derivative A | Simple thiadiazole structure | Basic framework for modifications | Moderate antibacterial |
Thiadiazole Derivative B | Contains additional halogen substituents | Increased lipophilicity | High insecticidal activity |
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral potential of Acetamide derivatives against HCV. The results indicated that specific structural modifications significantly enhanced antiviral activity compared to simpler acetamides .
- Pesticidal Effectiveness : In field trials assessing the effectiveness of thiadiazole-based pesticides, Acetamide demonstrated significant reduction in pest populations while maintaining crop health. This highlights its potential as a sustainable agricultural solution .
- Synthesis and Characterization : A comprehensive synthesis route for Acetamide was established involving reactions with thiosemicarbazides under controlled conditions. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures and purity .
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Similar in structure but lacks the trifluoromethyl and thiadiazolyl groups.
N-[Dichloro(methyl)silylmethyl]acetamides: Contains dichloro and methyl groups but differs in the presence of silyl groups[][12].
Uniqueness
The uniqueness of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- lies in its combination of dichloro, trifluoromethyl, and thiadiazolyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications .
Biological Activity
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C5H2Cl2F3N3OS
- Molar Mass : 280.06 g/mol
- IUPAC Name : Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
- CAS Registry Number : [Not specified in search results]
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of halogen substituents and a trifluoromethyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of thiadiazole derivatives. For instance, compounds similar to acetamide derivatives have shown significant antibacterial and antifungal activities. A study conducted on various substituted thiadiazoles demonstrated that these compounds exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Insecticidal Activity
Acetamide derivatives containing thiadiazole moieties have also been evaluated for their insecticidal properties. A specific study reported that compounds with structural similarities to acetamide exhibited high larvicidal activity against Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). The compound demonstrated a lethality rate of up to 100% at certain concentrations .
Table 1: Insecticidal Activity of Thiadiazole Derivatives
Compound | Target Insect | Lethality Rate (%) | Concentration (mg/L) |
---|---|---|---|
A | Plutella xylostella | 100 | 200 |
A | Mythimna separata | 60 | 200 |
Neuroprotective Effects
The neuroprotective potential of acetamide derivatives has been explored in several studies. One notable study indicated that certain acetamide compounds could protect neuronal cells from oxidative stress-induced damage. Specifically, compounds demonstrated the ability to inhibit carbonic anhydrase II (CA II), which is linked to neuroprotection .
Case Study: Neuroprotective Compound Evaluation
In a comparative evaluation of various acetamides for neuroprotective effects:
- Compound 5c was identified as having superior protective effects in PC12 cells compared to traditional neuroprotective agents like edaravone.
- The IC50 value for CA II inhibition was found to be 16.7 nM for compound 5c, indicating its potency as a selective inhibitor compared to acetazolamide .
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives can often be correlated with their structural features. The presence of specific functional groups such as trifluoromethyl and thiadiazole rings plays a crucial role in enhancing their biological efficacy.
Table 2: Structure-Activity Relationship Insights
Structural Feature | Biological Effect |
---|---|
Trifluoromethyl Group | Increased lipophilicity and potency |
Thiadiazole Ring | Enhanced antimicrobial activity |
Halogen Substituents | Improved binding affinity to targets |
Properties
Molecular Formula |
C6H4Cl2F3N3OS |
---|---|
Molecular Weight |
294.08 g/mol |
IUPAC Name |
2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H4Cl2F3N3OS/c1-14(3(15)2(7)8)5-13-12-4(16-5)6(9,10)11/h2H,1H3 |
InChI Key |
YVNLFFJUUMUREF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NN=C(S1)C(F)(F)F)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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